
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Microbiology
Sulfonamide antibiotics, which share structural similarities with the compound , have been extensively applied in human and veterinary medicine. Due to their persistence in the environment, they pose risks related to the propagation of antibiotic resistance. Research has identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides in Microbacterium sp. strain BR1. This degradation follows an unusual pathway initiated by ipso-hydroxylation and subsequent fragmentation, releasing various compounds including sulfite and benzoquinone-imine. This mechanism is crucial for understanding how these compounds might be eliminated from the environment, suggesting a novel microbial strategy to mitigate the risks associated with sulfonamide antibiotic resistance (Ricken et al., 2013).
Pharmacology and Biochemical Research
Sulfonamide compounds have been the focus of various pharmacological and biochemical studies. For instance, derivatives of sulfonamides have been synthesized and tested for their antimicrobial and antiproliferative activities. A study on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their potential against human cell lines, including lung (A-549) and liver (HepG2) carcinomas, with certain compounds showing significant cytotoxic activities (Shimaa M. Abd El-Gilil, 2019). Another research effort synthesized sulfonamide derivatives containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, evaluating their in vitro activity against various bacteria and Mycobacterium species. Some derivatives exhibited potent activity, suggesting their potential as antimicrobial agents (Krátký et al., 2012).
Synthetic Chemistry
The compound's framework has been used to design and synthesize novel chemical entities with potential therapeutic applications. For example, a study on the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions introduced novel compounds with potential activity against histamine H3 receptors, showcasing the versatility of sulfonamide compounds in drug design (Greig et al., 2001). Another research focused on N-sulfonamide 2-pyridones as dual inhibitors of DHPS and DHFR enzymes, presenting a new series of compounds synthesized for antimicrobial activity against bacterial and fungal strains. This study emphasizes the potential of sulfonamide derivatives in addressing multidrug resistance by targeting multiple enzymes simultaneously (Rasha A. Azzam et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-8-14(15-9-17)22(19,20)16-7-12(18)10-2-3-13-11(6-10)4-5-21-13/h2-3,6,8-9,12,16,18H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQFITVESVWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

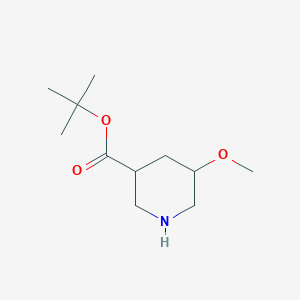
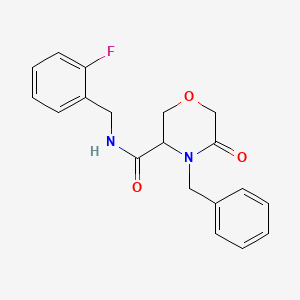
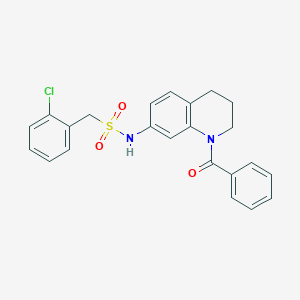
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2653670.png)
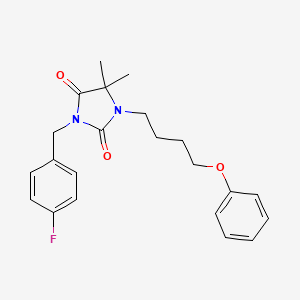
![N-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![4,7,8-Trimethyl-2-propyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2653674.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)


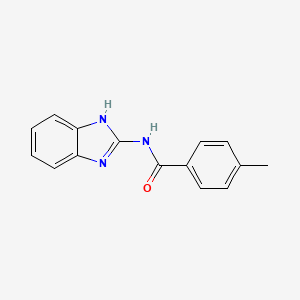
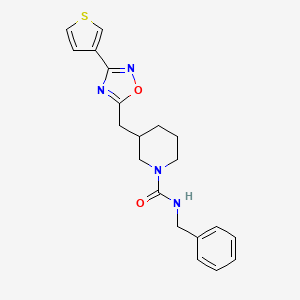
![N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2653682.png)